molecular formula C13H18O B2377219 rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol CAS No. 217318-02-0; 93429-59-5

rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol

Cat. No.: B2377219
CAS No.: 217318-02-0; 93429-59-5
M. Wt: 190.286
InChI Key: PZCGHHIUHVDILA-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a hydroxyl group and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a Grignard reaction with 3-methylphenylmagnesium bromide to form the corresponding alcohol.

    Chiral Resolution: The racemic mixture obtained is then subjected to chiral resolution using a suitable chiral agent or chromatography to isolate the (1R,2S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated chiral resolution may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: (1R,2S)-2-(3-methylphenyl)cyclohexanone.

    Reduction: (1R,2S)-2-(3-methylphenyl)cyclohexane.

    Substitution: (1R,2S)-2-(3-methylphenyl)cyclohexyl chloride.

Scientific Research Applications

rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol: Similar structure but with a different position of the methyl group on the phenyl ring.

    (1R,2S)-2-(3-chlorophenyl)cyclohexan-1-ol: Similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness

rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol is unique due to its specific stereochemistry and the position of the methyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

217318-02-0; 93429-59-5

Molecular Formula

C13H18O

Molecular Weight

190.286

IUPAC Name

(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C13H18O/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h4-6,9,12-14H,2-3,7-8H2,1H3/t12-,13+/m0/s1

InChI Key

PZCGHHIUHVDILA-QWHCGFSZSA-N

SMILES

CC1=CC(=CC=C1)C2CCCCC2O

solubility

not available

Origin of Product

United States

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